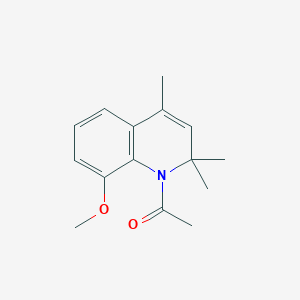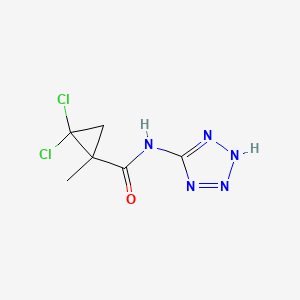
N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as E7080, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound was first synthesized in 2007 by Eisai Co., Ltd. and has since undergone numerous preclinical and clinical studies to investigate its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide acts as a multi-targeted kinase inhibitor, targeting several key signaling pathways involved in cancer cell growth and survival. It inhibits the activity of VEGF receptors 1-3, FGF receptors 1-4, and platelet-derived growth factor receptor (PDGFR) alpha and beta. This leads to a reduction in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the activity of RET, a receptor tyrosine kinase that is frequently mutated in thyroid cancer.
Biochemical and Physiological Effects:
The inhibition of angiogenesis and RET activity by N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several biochemical and physiological effects. It leads to a reduction in tumor growth and metastasis, as well as a decrease in tumor blood vessel density and permeability. N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide for lab experiments is its specificity for multiple targets, which allows for a more comprehensive analysis of its effects on cancer cells. However, its complex synthesis method and high cost may limit its use in certain research settings. Additionally, the lack of information on its side effects and toxicity may also pose a limitation for its use in preclinical studies.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide therapy in patients with different types of cancer. Another direction is the investigation of combination therapies that can enhance the anti-tumor effects of N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide may increase its accessibility for research and clinical use.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) pathways. These pathways are critical for the development and progression of many types of cancer, and their inhibition by N-(2-ethoxyphenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have significant anti-tumor effects in preclinical studies.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-3-27-18-7-5-4-6-17(18)21-29(24,25)15-8-9-19(28-2)16(14-15)20(23)22-10-12-26-13-11-22/h4-9,14,21H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFOXPKVARROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4671573.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4671579.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4671590.png)
![2-(butylthio)-3-(cyclopentylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4671596.png)
![2-{4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B4671597.png)

methanone](/img/structure/B4671616.png)
![2-[3-methoxy-4-(2-phenoxyethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4671620.png)

![1-[3-(3-methylphenoxy)propyl]piperidine](/img/structure/B4671638.png)
![[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4671648.png)

